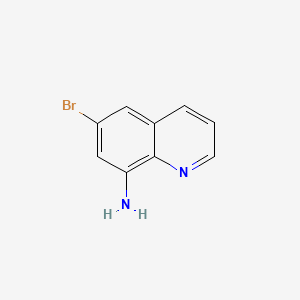

6-Bromoquinolin-8-amine

Overview

Description

6-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It has a wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-bromo-8-nitro-quinoline with iron metal in a solution of EtOH/HOAc/H2O . There are also various synthesis protocols reported in the literature for the construction of this compound .Molecular Structure Analysis

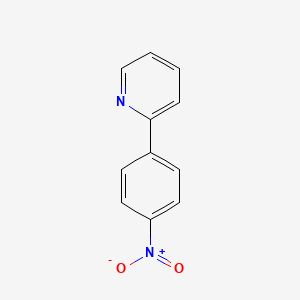

The molecular structure of this compound contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis

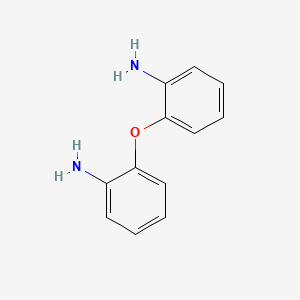

This compound shows both electrophilic and nucleophilic substitution reactions . It has been used in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Scientific Research Applications

1. Synthesis of Aminonaphthalenes and Aminoquinolines

6-Bromoquinolin-8-amine plays a crucial role in the synthesis of aminonaphthalenes and aminoquinolines. In a study by Wang, Magnin, and Hamann (2003), it was shown that 1-Aminonaphthalenes and 5- and 8-aminoquinolines could be rapidly prepared from respective aryl bromides using Pd-catalyzed aryl amination under microwave conditions. This method has shown significant improvements in yields, especially with quinoline substrates, indicating the compound's potential in facilitating efficient synthetic processes (Wang, Magnin, & Hamann, 2003).

2. Nucleophilic Substitution Reactions

Choi and Chi (2004) explored the regiochemistry in nucleophilic substitution reactions of this compound derivatives. They developed efficient and simple synthetic routes for key intermediates, demonstrating the compound's utility in selective chemical transformations. This has implications for the synthesis of complex molecules, including pharmaceuticals (Choi & Chi, 2004).

3. Synthesis of Cytotoxic Compounds

Tsotinis, Zouroudis, Moreau, and Roussakis (2007) investigated the synthesis of C4-substituted isoquinolines using 4-bromoisoquinoline, which is closely related to this compound. These compounds exhibited cytotoxicity in tumor cell lines, indicating the potential of derivatives of this compound in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

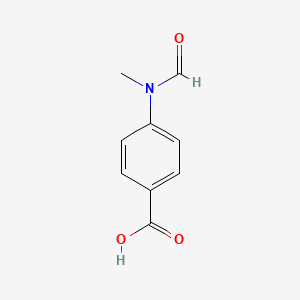

4. Derivatization of Amines for Analytical Chemistry

Boughton et al. (2011) detailed the use of derivatives of this compound in the derivatization of amines, including amino acids, for analytical chemistry applications. This derivatization facilitates the fractionation and quantification of amine-containing molecules, demonstrating the compound's utility in biochemical analysis (Boughton et al., 2011).

5. Applications in Antimicrobial Research

Al-Hiari, Al-Mazari, Shakya, Darwish, and Abu-Dahab (2007) synthesized 8-nitrofluoroquinolone derivatives using a synthon related to this compound. These derivatives showed promising antibacterial properties, indicating the potential application of this compound in developing new antimicrobial agents (Al-Hiari et al., 2007).

Mechanism of Action

Target of Action

Quinolin-8-amines, to which 6-bromoquinolin-8-amine is isomerically related, are known to act as valuable directing groups and ligands for coordination chemistry .

Mode of Action

The mode of action of this compound involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .

Biochemical Pathways

Quinolin-8-amines are known to be involved in various biochemical processes due to their role as directing groups and ligands .

Result of Action

Given its structural relation to quinolin-8-amines, it may have similar effects, including acting as a directing group and ligand in coordination chemistry .

Action Environment

It’s known that the reactions involving this compound can be conducted under equal aerobic conditions with either stannic chloride or indium (iii) chloride .

Safety and Hazards

Future Directions

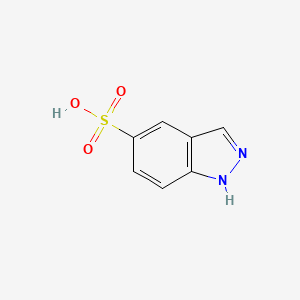

Quinolin-8-amines, which are isomerically related to 6-Bromoquinolin-8-amine, are valuable scaffolds in organic synthesis . They have been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests potential future directions for the use of this compound in similar applications.

properties

IUPAC Name |

6-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCPXRHDOOYWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069176 | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57339-57-8 | |

| Record name | 6-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.